3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyloctanoic acid
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Overview
Description
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyloctanoic acid is a derivative of alanine, a non-essential amino acid. This compound is often used in peptide synthesis due to its protective group, the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly employed to protect the amino group during the synthesis of peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyloctanoic acid typically involves the protection of the amino group of alanine with the Fmoc group. This can be achieved through the reaction of alanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyloctanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptide fragments.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products Formed
The major products formed from these reactions include peptides and peptide fragments, which are essential in the synthesis of larger proteins and biologically active molecules .
Scientific Research Applications
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyloctanoic acid has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its Fmoc protective group, which allows for the sequential addition of amino acids.
Nanotechnology: Fmoc-protected amino acids have been explored as surfactants for carbon nanotubes, enabling the creation of homogeneous aqueous nanotube dispersions.
Material Science: The compound is used in the synthesis of oligomers and complex biological molecules, which are crucial for developing new pharmaceuticals and studying biological systems.
Mechanism of Action
The mechanism of action of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyloctanoic acid primarily involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of alanine, preventing unwanted side reactions during the synthesis process. The protected amino acid can then be selectively deprotected under basic conditions, allowing for the formation of peptide bonds with other amino acids .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-N-benzyl-L-alanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Glu(OtBu)-Ser(psi(Me,Me)pro)-OH: A compound used in the synthesis of complex peptides.
Uniqueness
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyloctanoic acid is unique due to its specific structure, which includes a methyloctanoic acid moiety. This structure provides distinct properties that are beneficial in certain peptide synthesis applications, particularly where longer aliphatic chains are required .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyloctanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-3-4-9-14-24(2,15-22(26)27)25-23(28)29-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,3-4,9,14-16H2,1-2H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCLBNCSMJHLQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2157980-58-8 |
Source
|
Record name | 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyloctanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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